molecular formula C26H25NO6 B2611643 2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid CAS No. 2470435-68-6

2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid

Cat. No.: B2611643
CAS No.: 2470435-68-6
M. Wt: 447.487
InChI Key: ZNMSOXXVZIUCMA-UHFFFAOYSA-N
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Description

This compound features a phenylacetic acid backbone modified with a 3-(Fmoc-amino)-2-hydroxypropoxy substituent at the para position of the phenyl ring. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis, offering stability under acidic conditions and facile removal under basic conditions. This structural motif is critical in medicinal chemistry and solid-phase synthesis, where controlled deprotection and solubility are paramount .

Properties

IUPAC Name

2-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c28-18(15-32-19-11-9-17(10-12-19)13-25(29)30)14-27-26(31)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24,28H,13-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSOXXVZIUCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(COC4=CC=C(C=C4)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid, a compound characterized by its complex structure, has garnered attention due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure comprises a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The molecular formula is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.46 g/mol. Its structural complexity suggests diverse biological interactions.

Biological Activity

1. Mechanisms of Action

The biological activity of this compound is primarily linked to its role in peptide synthesis and cellular processes. The Fmoc group allows for selective deprotection during peptide synthesis, enabling the formation of specific peptide bonds essential for various cellular functions.

2. Cellular Effects

Research indicates that compounds with similar structures can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the ability to facilitate peptide synthesis can lead to the production of bioactive peptides that modulate physiological responses.

Case Studies

Study 1: Anticancer Activity

A study published in Cancer Research explored N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. Modifications to the fluorenyl ring led to compounds with enhanced potency against cancer cell lines such as T47D and HCT116. The EC50 values for these compounds ranged from 0.15 to 0.29 µM, indicating significant anticancer potential .

Study 2: Peptide Synthesis Applications

In a biochemical analysis, it was demonstrated that Fmoc-protected amino acids play a crucial role in the synthesis of peptides. The compound facilitates interactions with enzymes involved in peptide bond formation, thereby impacting cellular functions related to growth and repair .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Peptide SynthesisEnhances peptide bond formation
Cellular SignalingModulates gene expression through bioactive peptides
PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
CAS Number150114-97-9
Storage ConditionsSealed, dry at 2-8°C

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications
Target Compound Hydroxypropoxy linker, Fmoc-protected amine ~450 (estimated) Peptide synthesis, hydrophilic linkers
3-{[(Fmoc)amino]-6-methyl-2-oxo-pyridinyl}acetic Acid Pyridinyl ring, methyl group ~403.43 Heterocyclic drug development
4-(Fmoc-aminomethyl)phenylacetic Acid Aminomethyl linker ~403.43 Side-chain modifications in peptides
2-[4-(Fmoc-piperazinyl)acetic Acid Piperazine ring ~425.47 Chelating agents, drug delivery
(S)-3,5-Difluorophenyl-Fmoc-propanoic Acid 3,5-Difluorophenyl group ~425.44 Fluorinated protease inhibitors
(R)-Tetrahydroisoquinolinyl-Fmoc-acetic Acid Tetrahydroisoquinoline scaffold ~457.51 Neuroactive peptides, receptor ligands

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